Cas no 2171421-29-5 ((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamidobutanoic acid)

2171421-29-5 structure
Productnaam:(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamidobutanoic acid
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamidobutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamidobutanoic acid
- EN300-1576279
- (3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid
- 2171421-29-5
-
- Inchi: 1S/C27H34N2O5/c1-16(2)24(27(4,5)25(32)28-17(3)14-23(30)31)29-26(33)34-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22,24H,14-15H2,1-5H3,(H,28,32)(H,29,33)(H,30,31)/t17-,24?/m0/s1
- InChI-sleutel: PZFDKPRCLHQJLT-KEJDIYNNSA-N
- LACHT: O(C(NC(C(C)C)C(C(N[C@@H](C)CC(=O)O)=O)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 466.24677219g/mol
- Monoisotopische massa: 466.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 10
- Complexiteit: 715
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 105Ų
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamidobutanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1576279-0.05g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid |
2171421-29-5 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1576279-10.0g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid |
2171421-29-5 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1576279-0.1g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid |
2171421-29-5 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1576279-500mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid |
2171421-29-5 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1576279-1000mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid |
2171421-29-5 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1576279-100mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid |
2171421-29-5 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1576279-250mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid |
2171421-29-5 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1576279-10000mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid |
2171421-29-5 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1576279-5000mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid |
2171421-29-5 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1576279-2500mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,4-trimethylpentanamido]butanoic acid |
2171421-29-5 | 2500mg |
$6602.0 | 2023-09-24 |
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamidobutanoic acid Gerelateerde literatuur
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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